molecular formula C14H18BrNO4 B2695621 2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2351872-08-5

2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No.: B2695621
CAS No.: 2351872-08-5
M. Wt: 344.205
InChI Key: KOKVNGYYOYGNSY-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a synthetic organic compound that features a brominated aromatic ring and a carboxylated amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves multiple steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 3-bromo-5-methylphenyl.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine.

    Coupling Reaction: The protected amine is then coupled with bromo-methylphenyl acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.

    Reduction: Reduction of the brominated aromatic ring can be achieved using hydrogenation or metal hydrides.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).

    Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe), or other nucleophiles.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dehalogenated aromatic compounds.

    Substitution: Amino, thiol, or alkoxy-substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
  • 2-(3-Chloro-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
  • 2-(3-Bromo-5-ethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Uniqueness

2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is unique due to the specific positioning of the bromine and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3-bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-8-5-9(7-10(15)6-8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKVNGYYOYGNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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